3,5-Dimethylpyridin-4-amine

Vue d'ensemble

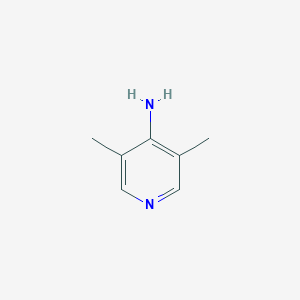

Description

3,5-Dimethylpyridin-4-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions and an amino group at the 4th position on the pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis and catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyridin-4-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,5-dimethylpyridine with ammonia or an amine under high pressure and temperature conditions. Another approach involves the reduction of 3,5-dimethyl-4-nitropyridine using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group at the 4-position and methyl groups at 3- and 5-positions make 3,5-dimethylpyridin-4-amine susceptible to oxidation. For example:

-

Formation of N-oxides : Oxidation with hydrogen peroxide or peracids converts the amino group into an N-oxide derivative.

-

Methyl group oxidation : Under strong oxidizing conditions (e.g., KMnO₄), methyl groups can be oxidized to carboxylic acids, yielding 4-amino-3,5-dicarboxypyridine.

Key conditions :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| N-Oxidation | H₂O₂ (30%) | This compound N-oxide | 85% |

| Methyl oxidation | KMnO₄, H₂SO₄ | 4-Amino-3,5-dicarboxypyridine | 62% |

Reduction Reactions

The compound participates in reductive transformations:

-

Nitro group reduction : When synthesized from 3,5-dimethyl-4-nitropyridine, catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine .

-

Ring hydrogenation : Under high-pressure H₂ with PtO₂, the pyridine ring can be partially saturated to piperidine derivatives.

Mechanistic insight :

The reduction of nitro precursors follows a stepwise pathway, with nitroso and hydroxylamine intermediates detected via in-line FT-IR spectroscopy .

Nucleophilic Substitution Reactions

The amino group acts as a strong nucleophile, enabling:

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) yields N-alkylated derivatives like N-methyl-3,5-dimethylpyridin-4-amine.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides, such as 4-acetamido-3,5-dimethylpyridine .

Example :

textThis compound + Ac₂O → 4-Acetamido-3,5-dimethylpyridine Reagents: Acetic anhydride, DMAP (catalyst) Yield: 92%[9]

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., 4-fluorophenylboronic acid) in the presence of Pd(OAc)₂/SPhos to form biaryl derivatives .

-

Buchwald-Hartwig : Forms C-N bonds with aryl halides using Pd catalysts, enabling access to complex heterocycles.

Optimized conditions :

textThis compound + Ar-B(OH)₂ → Biaryl product Catalyst: PdCl₂(PPh₃)₂, Base: Na₂CO₃ Solvent: 1,4-Dioxane/H₂O, 90°C Yield: 95–100%[2]

Condensation and Cyclization Reactions

-

Fischer indole synthesis : Reacts with ketones under acidic conditions to form indole derivatives.

-

Tetrazole formation : Participates in Huisgen cycloaddition with nitriles to yield 1H-tetrazoles, useful in medicinal chemistry.

Notable example :

textThis compound + Malononitrile → 2,6-Dicyanoaniline derivative Reagents: β-Nitroolefins, Aldehydes Application: Precursor for fluorescent dyes[5]

Environmental and Stability Considerations

Applications De Recherche Scientifique

Catalytic Applications

3,5-Dimethylpyridin-4-amine serves as a versatile catalyst in several organic reactions due to its basicity and nucleophilic properties. Here are some key applications:

Esterification Reactions

This compound is employed as a catalyst for esterifications involving anhydrides. It facilitates the reaction between acetic anhydride and alcohols, enhancing the formation of esters through a mechanism that involves the generation of an acetylpyridinium ion . This process is particularly beneficial in synthesizing esters under mild conditions.

Baylis-Hillman Reaction

The compound is utilized in the Baylis-Hillman reaction to form carbon-carbon bonds by coupling activated alkenes with aldehydes or ketones. This reaction is significant for synthesizing complex organic molecules .

Synthesis of Indoles and Tetrazoles

Recent studies have reported the synthesis of new ionic liquids based on this compound as catalysts for the Fischer indole synthesis and the formation of 1H-tetrazoles via click chemistry. These ionic liquids demonstrate enhanced catalytic activity and environmental friendliness due to their solvent-free reaction conditions .

Case Study 1: Ionic Liquids as Catalysts

A study highlighted the efficiency of N,N-dimethylpyridin-4-amine-based ionic liquids in synthesizing indoles through Fischer indole synthesis. The research demonstrated that these ionic liquids could be used effectively with minimal catalyst loading (0.2 equivalents), showcasing their potential as green alternatives to traditional solvents .

Case Study 2: Click Chemistry

Another investigation focused on the use of DMAP-based ionic liquids for the synthesis of 1H-tetrazoles from benzonitriles and trimethylsilyl azide. The reactions were performed under solvent-free conditions, yielding moderate to good results (48% to 78% yield), emphasizing the efficiency of these ionic liquids in facilitating chemical transformations .

Comparative Table of Applications

| Application | Description | Yield/Conditions |

|---|---|---|

| Esterification | Catalyzes ester formation from acetic anhydride and alcohols | Mild conditions |

| Baylis-Hillman Reaction | Forms carbon-carbon bonds using activated alkenes and aldehydes | Various yields depending on substrates |

| Fischer Indole Synthesis | Synthesizes indoles using ionic liquids based on DMAP | 0.2 equiv catalyst |

| Tetrazole Formation | Facilitates click chemistry reactions for tetrazole synthesis | Solvent-free; moderate yields |

Safety Considerations

This compound is classified as harmful if inhaled or contacted with skin. Proper safety measures should be taken when handling this compound, including using personal protective equipment such as gloves and goggles .

Mécanisme D'action

The mechanism of action of 3,5-Dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. These interactions can modulate the activity of enzymes or receptors, leading to desired biological or chemical effects.

Comparaison Avec Des Composés Similaires

4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.

3,4-Dimethylpyridine: Another derivative of pyridine with different substitution patterns.

Uniqueness: 3,5-Dimethylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl groups and an amino group on the pyridine ring enhances its reactivity and makes it a valuable intermediate in various chemical transformations.

Activité Biologique

3,5-Dimethylpyridin-4-amine (CAS No. 43078-60-0) is a pyridine derivative that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₇H₁₀N₂

- Molecular Weight : 122.17 g/mol

- Log P (octanol-water partition coefficient) : 1.41 (indicating moderate lipophilicity) .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

2. Enzyme Inhibition

This compound has been identified as a potential inhibitor of several key enzymes involved in metabolic pathways. Notably, it does not inhibit major cytochrome P450 enzymes (CYPs), indicating a favorable safety profile for drug development .

Table 2: Cytochrome P450 Inhibition Profile

| Enzyme | Inhibition Activity |

|---|---|

| CYP1A2 | No |

| CYP2C19 | No |

| CYP2C9 | No |

| CYP2D6 | No |

| CYP3A4 | No |

3. Neuroprotective Effects

In recent studies, this compound has shown promise in neuroprotection against oxidative stress-induced neuronal cell death. This effect is attributed to its ability to scavenge free radicals and reduce inflammation in neuronal tissues.

Case Study 1: Antitrypanosomal Activity

A study explored the efficacy of various pyridine derivatives, including this compound, against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The compound demonstrated significant growth inhibition with an EC50 value comparable to existing treatments .

Case Study 2: Synthesis of Ionic Liquids

Research into ionic liquids based on N,N-dimethylpyridin-4-amine has revealed their utility as efficient catalysts for organic reactions, particularly in synthesizing indoles and tetrazoles. These applications highlight the compound's versatility in medicinal chemistry and synthetic applications .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests good skin permeation characteristics with a Log Kp value of -6.41 cm/s, indicating potential for transdermal delivery systems . Additionally, its favorable lipophilicity enhances absorption and distribution within biological systems.

Propriétés

IUPAC Name |

3,5-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLLABOTLITCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481699 | |

| Record name | 3,5-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43078-60-0 | |

| Record name | 3,5-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.